molecular formula C14H6ClF6NO B2610970 [3-Chloro-5-(trifluoromethyl)-2-pyridinyl][3-(trifluoromethyl)phenyl]methanone CAS No. 338770-58-4

[3-Chloro-5-(trifluoromethyl)-2-pyridinyl][3-(trifluoromethyl)phenyl]methanone

Cat. No. B2610970
CAS RN: 338770-58-4
M. Wt: 353.65
InChI Key: HHAVZQBNRPURTK-UHFFFAOYSA-N
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Description

The compound contains two aromatic rings: a pyridine ring and a phenyl ring, both substituted with trifluoromethyl (-CF3) and chloro (-Cl) groups. Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .


Chemical Reactions Analysis

The compound might undergo nucleophilic aromatic substitution reactions at the chloro group. The trifluoromethyl group, being electron-withdrawing, could activate the aromatic ring towards electrophilic aromatic substitution .

Scientific Research Applications

Isomorphous Structures and Chemical Exchange

Studies on methyl- and chloro-substituted heterocyclic analogues, including compounds with trifluoromethyl groups, have shown that these structures obey the chlorine-methyl (Cl-Me) exchange rule. This rule is significant in understanding the behavior and reactivity of these compounds, which could impact their application in synthesis and material science. The research demonstrates the importance of handling extensive disorder in crystal structures for accurate description and highlights challenges in automatically detecting isomorphism during data-mining processes (Swamy et al., 2013).

Synthesis of Anti-tuberculosis Drug Candidates

The synthesis of benzothiazinones, which are new anti-tuberculosis drug candidates, involves side products with trifluoromethylphenyl groups. The structural characterization of these side products contributes to the understanding of synthetic pathways and potentially the development of more efficient methods for producing novel anti-tuberculosis agents (Eckhardt et al., 2020).

Development of P2X7 Antagonists

The design and synthesis of novel P2X7 antagonists for potential treatment of mood disorders involve compounds with trifluoromethylphenyl groups. These compounds have shown significant activity in preclinical models, indicating their potential for advancing into clinical trials. This research underscores the importance of trifluoromethylphenyl derivatives in developing new therapeutics (Chrovian et al., 2018).

Antimicrobial and Molecular Docking Studies

Research on compounds containing pyridinyl and phenyl groups has shown promise in antimicrobial activities. Molecular docking studies of these compounds have revealed their potential mechanism of action, providing insights into their effectiveness against various bacterial and fungal strains. This suggests their potential application in developing new antimicrobial agents (Sivakumar et al., 2021).

Anti-inflammatory and Antibacterial Agents

Pyrazoline derivatives with phenyl and furanyl groups have been synthesized for their potential anti-inflammatory and antibacterial properties. Microwave-assisted synthesis has proven to be an efficient method for their production, offering environmental benefits and high yields. These compounds' biological evaluations indicate their potential as templates for new therapeutic agents (Ravula et al., 2016).

Safety and Hazards

As with any chemical, handling should be done with appropriate personal protective equipment. It’s important to avoid inhalation, ingestion, or direct contact with the skin or eyes .

properties

IUPAC Name

[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6ClF6NO/c15-10-5-9(14(19,20)21)6-22-11(10)12(23)7-2-1-3-8(4-7)13(16,17)18/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAVZQBNRPURTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6ClF6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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